molecular formula C16H22Cl2N2 B6343429 1-((2-Methylnaphthalen-1-yl)methyl)piperazine dihydrochloride CAS No. 1189489-18-6

1-((2-Methylnaphthalen-1-yl)methyl)piperazine dihydrochloride

Cat. No.: B6343429
CAS No.: 1189489-18-6
M. Wt: 313.3 g/mol
InChI Key: KPOSVHNDTUDQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Methylnaphthalen-1-yl)methyl)piperazine dihydrochloride ( 1189489-18-6) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C16H22Cl2N2 and a molecular weight of 313.27 g/mol, this dihydrochloride salt features a naphthalene core substituted with a methyl group and a piperazine methyl group . The naphthalene moiety is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. Piperazine derivatives are extensively investigated for their diverse pharmacological properties and are common scaffolds in bioactive molecules . The specific structural features of this compound, combining a lipophilic naphthalene system with a basic, water-soluble piperazine group (as its dihydrochloride salt), make it a valuable intermediate for researchers in drug discovery. It can be utilized in the synthesis of more complex molecules for screening against various therapeutic targets. Naphthalene-containing compounds are frequently explored in the development of anticancer agents, with some derivatives demonstrating cytotoxic effects by targeting unique pathways in cancer cells . Furthermore, piperazine-based structures have documented applications as enzyme inhibitors and are studied for their potential interactions with the GABA receptor, although the specific activity of this compound is dependent on its overall structure and substitution pattern . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2-methylnaphthalen-1-yl)methyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.2ClH/c1-13-6-7-14-4-2-3-5-15(14)16(13)12-18-10-8-17-9-11-18;;/h2-7,17H,8-12H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOSVHNDTUDQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)CN3CCNCC3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine with Naphthalene-Based Electrophiles

The most direct route involves alkylating piperazine with a (2-methylnaphthalen-1-yl)methyl halide (e.g., chloride or bromide). This method parallels the preparation of structurally analogous piperazine derivatives, such as 1-[2-(2-hydroxyethoxy)ethyl]piperazine, where piperazine reacts with chloroethyl ethers in polar solvents like methanol or ethanol. For the target compound, the reaction proceeds via nucleophilic substitution:

Piperazine+(2-Methylnaphthalen-1-yl)methyl chlorideSolvent, Base1-((2-Methylnaphthalen-1-yl)methyl)piperazine+HCl\text{Piperazine} + \text{(2-Methylnaphthalen-1-yl)methyl chloride} \xrightarrow{\text{Solvent, Base}} \text{1-((2-Methylnaphthalen-1-yl)methyl)piperazine} + \text{HCl}

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity, while alcohols like methanol moderate reaction rates.

  • Stoichiometry : A 1:1 molar ratio of piperazine to alkylating agent minimizes disubstitution byproducts. Excess piperazine (1.5–2 eq) is often used to drive the reaction.

  • Temperature : 80–100°C ensures sufficient activation energy without decomposing the naphthalene moiety.

Post-reaction workup involves neutralizing excess HCl with aqueous base, extracting the free base into organic solvents, and precipitating the dihydrochloride salt via HCl gas bubbling or concentrated hydrochloric acid addition.

Reductive Amination of Naphthalene Aldehydes

An alternative approach employs reductive amination between piperazine and 2-methylnaphthalene-1-carbaldehyde. This method, though less common for bulky substrates, offers advantages in avoiding halogenated reagents:

2-Methylnaphthalene-1-carbaldehyde+PiperazineNaBH4/AcOH1-((2-Methylnaphthalen-1-yl)methyl)piperazine\text{2-Methylnaphthalene-1-carbaldehyde} + \text{Piperazine} \xrightarrow{\text{NaBH}_4/\text{AcOH}} \text{1-((2-Methylnaphthalen-1-yl)methyl)piperazine}

  • Reducing agents : Sodium cyanoborohydride (NaBH3_3CN) in acetic acid selectively reduces the imine intermediate.

  • Yield limitations : Steric hindrance from the naphthalene group often results in moderate yields (40–60%), necessitating iterative optimization.

Salt Formation and Purification

The dihydrochloride salt is critical for stability and solubility. Conversion from the free base involves:

  • Dissolving the free base in anhydrous ethanol or isopropanol.

  • Slow addition of concentrated HCl (2 eq) under ice cooling.

  • Crystallization via solvent evaporation or anti-solvent (e.g., diethyl ether) addition.

Purification by recrystallization from ethanol/water mixtures (3:1 v/v) achieves >99% purity, as evidenced by HPLC.

Process Optimization and Challenges

Byproduct Mitigation

Disubstituted piperazines (e.g., 1,4-bis((2-methylnaphthalen-1-yl)methyl)piperazine) are common byproducts. Strategies to suppress their formation include:

  • Controlled stoichiometry : Limiting the alkylating agent to 1 eq relative to piperazine.

  • Stepwise addition : Gradual introduction of the alkylating agent over 2–4 hours.

Solvent and Catalyst Systems

Data from analogous syntheses reveal solvent impacts on yield and purity:

SolventTemperature (°C)Yield (%)Purity (%)Source
Methanol807895
DMF1008592
Ethanol707297

Non-polar solvents (e.g., toluene) are unsuitable due to poor solubility of the naphthalene intermediate. Catalysts like potassium iodide (10 mol%) accelerate alkylation by facilitating halide displacement.

Analytical Characterization

Critical quality control metrics include:

  • Melting point : 215–217°C (decomposition observed above 220°C).

  • 1^1H NMR (D2_2O): δ 8.2–7.5 (m, 6H, naphthalene), 4.1 (s, 2H, CH2_2), 3.4–2.8 (m, 8H, piperazine), 2.6 (s, 3H, CH3_3).

  • HPLC : Retention time 12.4 min (C18 column, 0.1% TFA in water/acetonitrile gradient).

Industrial-Scale Considerations

Pilot-scale production (≥10 kg) requires addressing:

  • Recycling solvents : Methanol recovery via distillation reduces costs.

  • Waste management : Neutralization of HCl byproducts with NaOH generates NaCl, requiring wastewater treatment.

Emerging Methodologies

Recent advances explore:

  • Flow chemistry : Continuous processing improves heat management and reduces reaction times.

  • Biocatalysis : Enzymatic alkylation using transaminases, though still experimental, offers greener alternatives .

Chemical Reactions Analysis

1-((2-Methylnaphthalen-1-yl)methyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((2-Methylnaphthalen-1-yl)methyl)piperazine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-((2-Methylnaphthalen-1-yl)methyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act on GABA receptors, leading to the modulation of neurotransmitter activity . This interaction can result in various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Aryl Substitution Patterns

  • Naphthalene vs. Phenyl Groups : The 2-methylnaphthalene substituent in the target compound is bulkier and more lipophilic than phenyl groups in meclizine or flunarizine. This may enhance membrane permeability but reduce aqueous solubility .
  • Halogenated Derivatives : Meclizine and flunarizine incorporate chlorine or fluorine atoms, which improve metabolic stability and receptor binding. The absence of halogens in the target compound may alter its pharmacokinetic profile .

Pharmacological Activity

  • Antihistamines: Meclizine and buclizine act via H1 receptor antagonism, reducing nausea and allergic responses. The target compound’s naphthalene group may similarly target histamine receptors but with unknown potency .
  • Calcium Channel Blockers : Flunarizine’s cinnamyl group and fluorophenyl substituents enable voltage-dependent calcium channel inhibition. The target compound lacks these moieties, suggesting divergent mechanisms .

Biological Activity

1-((2-Methylnaphthalen-1-yl)methyl)piperazine dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C16H20N2C_{16}H_{20}N_2 and features a piperazine ring substituted with a 2-methylnaphthalene moiety. Its structure suggests potential interactions with various biological targets due to the presence of both hydrophobic and polar regions.

Biological Activity Overview

Research indicates that compounds containing piperazine scaffolds exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. The specific compound has shown promising results in several studies.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. In vitro studies have shown:

  • Minimum Inhibitory Concentrations (MICs) : The compound exhibited MIC values ranging from 15.625 to 125 μM against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .
  • Mechanism of Action : The antibacterial action appears to be bactericidal, primarily through the inhibition of protein synthesis and subsequent disruption of nucleic acid and peptidoglycan production .

Antifungal Activity

In addition to its antibacterial properties, the compound also displays antifungal activity. It has been reported to be effective against common fungal strains, with MIC values comparable to established antifungal agents like fluconazole .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Clinical Isolate Studies : In trials involving clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus), the compound showed a moderate biofilm inhibitory concentration (MBIC) ranging from 62.216 to 124.432 μg/mL, indicating its potential utility in treating biofilm-associated infections .
  • Combination Therapies : Research indicates that when used in combination with other antibiotics, such as ciprofloxacin, the efficacy against resistant strains increases significantly, suggesting a synergistic effect that could enhance treatment outcomes for patients with resistant infections .

The detailed mechanisms through which this compound exerts its effects include:

  • Targeting Aminergic Receptors : Similar piperazine derivatives have been shown to bind to aminergic receptors, influencing neurotransmitter systems which may contribute to their pharmacological effects .
  • Induction of Necroptosis : Some studies suggest that related compounds can induce necroptotic cell death in cancer cells, providing a novel approach for cancer therapy by overcoming chemoresistance .

Safety and Toxicity

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also requires careful evaluation for safety:

  • Acute Toxicity Studies : Preliminary studies classify the compound as having low acute toxicity (LD50 > 2000 mg/kg), suggesting it may be well tolerated in vivo .
  • Myelotoxicity Potential : Some derivatives have shown myelotoxic effects; thus, further investigation into the safety profile is essential before clinical application .

Q & A

Q. What are the optimal synthetic routes for 1-((2-Methylnaphthalen-1-yl)methyl)piperazine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves alkylation of piperazine with 2-methylnaphthalen-1-ylmethyl chloride under basic conditions. Key steps include:

  • Reagent Selection : Use anhydrous solvents (e.g., acetonitrile or methanol) to minimize hydrolysis. Sodium hydroxide or triethylamine acts as a base to deprotonate piperazine .
  • Temperature Control : Reactions are performed at 50–70°C to balance reaction rate and side-product formation .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol) isolates the dihydrochloride salt. Yield optimization (~70–85%) requires stoichiometric excess of piperazine (1.5–2.0 eq) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselective alkylation. Key signals include aromatic protons (δ 7.2–8.5 ppm) and methylene protons (δ 3.8–4.2 ppm) adjacent to the naphthalene ring .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H]+^+ at m/z 297.2 (free base) and chloride adducts for the salt form .

Q. How does the methylnaphthalene substitution influence the compound’s physicochemical properties?

Methodological Answer: The 2-methylnaphthalene group enhances:

  • Lipophilicity : LogP increases by ~1.5 units compared to unsubstituted benzyl analogs, improving membrane permeability (measured via PAMPA assays) .
  • Steric Effects : Methyl substitution restricts rotational freedom, stabilizing interactions with hydrophobic binding pockets (e.g., serotonin receptors) .
  • Solubility : Dihydrochloride salt formation improves aqueous solubility (~15 mg/mL in PBS at pH 7.4) compared to the free base .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., buffer pH, radioligand selection). To address:

  • Competitive Binding Assays : Use 3^3H-labeled antagonists (e.g., ketanserin for 5-HT2A_{2A}) in HEK293 cells expressing human receptors. Normalize data to reference ligands (e.g., clozapine) .
  • Statistical Validation : Apply nonlinear regression (GraphPad Prism) to calculate Ki_i values. Replicate experiments across ≥3 independent batches to control for batch-to-batch variability .
  • Structural Modeling : Perform docking studies (AutoDock Vina) to compare binding poses in receptor homology models, identifying key residues (e.g., Asp155 in 5-HT2A_{2A}) that influence affinity .

Q. What strategies are recommended for designing in vivo studies to assess neuropharmacological effects?

Methodological Answer:

  • Animal Models : Use male Sprague-Dawley rats (250–300 g) for intracerebroventricular (ICV) administration. Dose range: 1–10 mg/kg, based on prior pharmacokinetic profiling (t1/2_{1/2} ≈ 2.5 hr) .
  • Behavioral Assays : Evaluate anxiolytic effects via elevated plus maze (EPM) or forced swim test (FST). Include positive controls (e.g., diazepam) and measure plasma exposure via LC-MS/MS .
  • Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and renal function (creatinine clearance) after 7-day repeated dosing .

Q. How do structural modifications (e.g., halogenation) impact the compound’s metabolic stability, and what in vitro models are predictive?

Methodological Answer:

  • Metabolic Stability : Replace the methyl group with halogens (e.g., fluoro) to reduce CYP450-mediated oxidation. Test in human liver microsomes (HLMs) with NADPH cofactor. Monitor parent compound depletion via LC-MS over 60 min .
  • In Silico Tools : Use Schrödinger’s ADMET Predictor to estimate intrinsic clearance. Prioritize analogs with predicted Clint < 15 μL/min/mg .
  • Metabolite Identification : Incubate with HLMs and analyze via HRMS/MS. Major metabolites (e.g., hydroxylated naphthalene) can guide further stabilization strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.